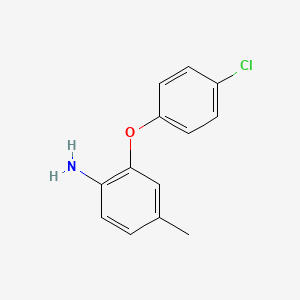

2-(4-Chlorophenoxy)-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenoxy)-4-methylaniline is an organic compound with the molecular formula C13H12ClNO It is a derivative of aniline, where the aniline ring is substituted with a 4-chlorophenoxy group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-4-methylaniline typically involves the reaction of 4-chlorophenol with 4-methylaniline. One common method involves the use of a base such as potassium hydroxide (KOH) to deprotonate the phenol, followed by nucleophilic substitution with 4-methylaniline. The reaction is usually carried out at elevated temperatures (around 110-120°C) with vigorous stirring to ensure complete dissolution and reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as copper can also enhance the reaction efficiency. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenoxy)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Applications De Recherche Scientifique

2-(4-Chlorophenoxy)-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar structural features.

4-Chlorophenoxyacetic acid: A compound used in the synthesis of various organic molecules.

Uniqueness

2-(4-Chlorophenoxy)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group and a methyl group on the aniline ring makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Activité Biologique

- Molecular Formula : C₁₃H₁₂ClN₁O

- Appearance : Colorless to light orange oil

- Melting Point : 69-70°C

- Boiling Point : 202°C (under reduced pressure)

- Solubility : Slightly soluble in methanol; sparingly soluble in chloroform

- Predicted pKa : Approximately 3.69, indicating acidic nature

Synthesis

The primary synthesis route for 2-(4-Chlorophenoxy)-4-methylaniline involves the condensation of 4-chlorophenol with 4-methylaniline under alkaline conditions. This method requires careful temperature and pH control to optimize yield and purity. Alternative synthetic routes exist but are less common in literature.

Pharmacological Implications

Research indicates that this compound may serve as an impurity in pharmaceutical formulations, particularly antidepressants like amoxapine. Its biological effects could involve modulation of neurotransmitter systems, although specific mechanisms remain under investigation.

Interaction Profiles

Studies focusing on interaction profiles suggest that this compound may interact with various biological targets in the central nervous system. The implications of these interactions necessitate thorough investigation into its pharmacokinetics and potential side effects when present in pharmaceutical products.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-methylaniline | C₇H₈ClN | Simpler structure; lacks phenoxy group |

| 4-Chloro-2-methylaniline | C₇H₈ClN | Different positioning of chlorine; potential toxicity |

| Amoxapine | C₁₇H₂₀ClN₃O | Antidepressant; more complex structure |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Herbicide; different functional groups |

The combination of a chlorophenoxy moiety with a methylaniline structure may contribute to distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, some relevant findings include:

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that chlorinated anilines can exhibit varied absorption and distribution profiles, which may also apply to this compound.

- Toxicity Assessments : Related compounds have shown toxicity in aquatic organisms and potential health risks through inhalation or skin contact. The implications for this compound are yet to be fully elucidated but warrant further research.

- Genotoxicity Testing : Some studies indicate that structurally similar compounds do not exhibit mutagenic properties, suggesting that this compound may also be non-mutagenic, although this remains to be confirmed through specific testing.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYTYJAUNOZUAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649864 |

Source

|

| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919118-71-1 |

Source

|

| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.